REACTION_CXSMILES
|
CC(C[AlH]C[CH:7]([CH3:9])[CH3:8])C.[Li+:10].[CH3:11][CH:12]([N-:14][CH:15]([CH3:17])[CH3:16])[CH3:13]>C1COCC1>[Li:10][CH2:11][CH2:9][CH2:7][CH3:8].[CH:12]([NH:14][CH:15]([CH3:17])[CH3:16])([CH3:13])[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Hydroxy Acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Acid 21
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Li]CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.4 mmol | |
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 6.49 mL | |
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.2 mmol | |
AMOUNT: VOLUME | 1.43 mL | |
AMOUNT: EQUIVALENTS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |